N-(1-benzothien-5-ylmethyl)-3-methoxypyridine-2-carboxamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzothiophene and pyridine moieties, followed by various functional group interconversions and coupling reactions. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. It would likely exhibit the aromaticity of the benzothiophene and pyridine rings, and the polar nature of the carboxamide group .Chemical Reactions Analysis
As an organic compound, “N-(1-benzothien-5-ylmethyl)-3-methoxypyridine-2-carboxamide” would be expected to undergo a variety of chemical reactions. These could include electrophilic aromatic substitution on the benzothiophene or pyridine rings, or reactions at the carboxamide group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxamide group and the aromatic rings. Its melting and boiling points would depend on the strength of the intermolecular forces in the solid and liquid states .Mechanism of Action
Without specific information about the biological activity of this compound, it’s difficult to speculate on its mechanism of action. If it’s intended to be a drug or a drug candidate, its mechanism of action would depend on its interactions with biological targets in the body.
Safety and Hazards
Properties
IUPAC Name |
N-(1-benzothiophen-5-ylmethyl)-3-methoxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-20-13-3-2-7-17-15(13)16(19)18-10-11-4-5-14-12(9-11)6-8-21-14/h2-9H,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLWQRWROMOXSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C(=O)NCC2=CC3=C(C=C2)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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